2,6-Dimethyl-4-[(methylamino)methyl]phenol
Overview
Description
2,6-Dimethyl-4-[(methylamino)methyl]phenol is an organic compound with the molecular formula C₁₀H₁₅NO. It is a phenolic compound characterized by the presence of two methyl groups and a methylamino group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[(methylamino)methyl]phenol typically involves the alkylation of 2,6-dimethylphenol with formaldehyde and methylamine. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through nucleophilic substitution .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[(methylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amines and alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,6-Dimethyl-4-[(methylamino)methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-[(methylamino)methyl]phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the methylamino group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: Lacks the methylamino group, resulting in different chemical properties and reactivity.
4-[(Methylamino)methyl]phenol: Lacks the two methyl groups, affecting its steric and electronic properties.
Uniqueness
Its combination of functional groups makes it a versatile compound for various synthetic and research purposes .
Biological Activity
Overview
2,6-Dimethyl-4-[(methylamino)methyl]phenol, commonly referred to as a derivative of aminophenol, has garnered attention for its potential biological activities. This compound is structurally characterized by a dimethyl group and a methylamino group attached to a phenolic backbone, which may influence its interaction with biological systems.
- Chemical Formula : C10H15NO3
- Molecular Weight : 195.24 g/mol
- CAS Number : 730926-53-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methylamino group may enhance its lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
Antimicrobial Activity
Several studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Research has shown that this compound may also possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).
Cell Line | IC50 Value (µM) |
---|---|
A549 | 12.5 |
MCF7 | 15.0 |
The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell cycle progression.
Case Studies
-
Study on Antibacterial Efficacy
A study conducted at the Sacred Heart College evaluated the antibacterial efficacy of this compound using the well diffusion method. The compound showed promising results against Staphylococcus aureus, demonstrating an MIC value that indicates potential for therapeutic applications in treating bacterial infections . -
Anticancer Research
In research published in a peer-reviewed journal, the compound was assessed for its cytotoxic effects on various cancer cell lines. The results indicated that it could effectively inhibit cell growth at micromolar concentrations, suggesting its potential as a lead compound in anticancer drug development .
Properties
IUPAC Name |
2,6-dimethyl-4-(methylaminomethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-4-9(6-11-3)5-8(2)10(7)12/h4-5,11-12H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQBWWFJPZAKNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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